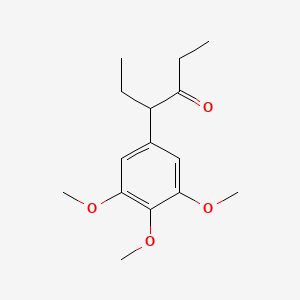

3-Hexanone, 4-(3,4,5-trimethoxyphenyl)-

Description

Contextualization within Organic and Medicinal Chemistry Research

In the realm of medicinal chemistry, the strategic combination of different chemical scaffolds is a cornerstone of drug discovery. The structure of 3-Hexanone (B147009), 4-(3,4,5-trimethoxyphenyl)- exemplifies this approach by integrating a ketone functional group within a hexanone framework and a highly functionalized aromatic ring.

Ketones, as a class of organic compounds, are fundamental building blocks in chemical synthesis and are present in a vast array of biologically active molecules. scripps.eduresearchgate.net Their carbonyl group is a key site for chemical reactions, allowing for the construction of more complex molecular architectures. scripps.edu The incorporation of ketone functionalities can enhance the potency and pharmacological properties of a molecule. nih.gov Ketone scaffolds, including linear and cyclic variants like cyclohexanone, are integral to many compounds with demonstrated therapeutic potential, from anticancer to anti-inflammatory agents.

The synthesis of molecules that join aliphatic chains, like that of a hexanone, with aromatic systems is a common strategy to create compounds that can interact with biological targets. These hybrid structures are explored for their ability to bind to specific proteins or enzymes, thereby modulating their function and producing a therapeutic effect.

Significance of the 3,4,5-Trimethoxyphenyl Moiety in Chemical Biology and Drug Discovery

The 3,4,5-trimethoxyphenyl (TMP) group is a well-established and highly significant pharmacophore in drug discovery, particularly in the development of anticancer agents. mdpi.com This structural motif is a key feature of several potent, naturally occurring and synthetic compounds that inhibit tubulin polymerization, a critical process for cell division. researchgate.netnih.gov

Microtubules are essential components of the cellular cytoskeleton, and their dynamic assembly and disassembly are vital for mitosis. tandfonline.com Agents that interfere with this process can arrest the cell cycle and induce apoptosis (programmed cell death) in rapidly dividing cancer cells. The TMP moiety is crucial for the binding of many of these agents to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov

Prominent examples of tubulin inhibitors containing the TMP moiety include Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree, and numerous synthetic analogues. tandfonline.comnih.gov The three methoxy (B1213986) groups on the phenyl ring play a critical role in the molecule's conformation and its interaction with the tubulin protein, contributing significantly to its high binding affinity and potent antiproliferative activity. nih.gov The established importance of the TMP moiety has led to its incorporation into a wide range of molecular scaffolds, including chalcones, pyridines, pyrrolizines, and triazoles, in the quest for new and improved anticancer drugs. tandfonline.comnih.govtandfonline.comnih.gov

Overview of Current Academic Research Landscape Pertaining to Hexanone and Trimethoxyphenyl Scaffolds

The current academic research landscape shows a vibrant and ongoing effort to design, synthesize, and evaluate new chemical entities that feature either ketone-based scaffolds or the 3,4,5-trimethoxyphenyl group for therapeutic purposes. While direct studies on 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- are sparse, the broader research context is highly active.

Researchers are continuously creating novel derivatives that incorporate the TMP moiety into diverse molecular frameworks to develop next-generation tubulin inhibitors. researchgate.netnih.gov These efforts aim to overcome limitations of existing chemotherapeutics, such as drug resistance and toxicity. nih.gov Studies often involve sophisticated molecular modeling and docking to predict how these compounds will interact with the colchicine binding site on tubulin, guiding the design of more potent and selective inhibitors. nih.govtandfonline.com

Simultaneously, research into ketone-containing compounds remains a fertile area of organic and medicinal chemistry. scripps.edu The synthesis of complex molecules often relies on reactions involving ketones, and new methods are constantly being developed to create these structures more efficiently. nih.gov The biological activities of various ketone derivatives are being explored for a range of diseases. For instance, chalcones, which are α,β-unsaturated ketones, are a major focus, with many studies investigating their anticancer properties, often when one of the aromatic rings is a 3,4,5-trimethoxyphenyl group. nih.govresearchgate.netmdpi.com This convergence of research highlights the scientific interest in combining these two valuable structural motifs.

Below is a table summarizing examples of research on compounds containing the 3,4,5-trimethoxyphenyl moiety.

| Compound Class | Target/Mechanism of Action | Therapeutic Area |

| Pyrrolizine Derivatives | Tubulin Polymerization Inhibition, Kinase Inhibition | Anticancer |

| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Tubulin Polymerization Inhibition | Anticancer |

| 1,2,4-Triazole (B32235) Derivatives | Tubulin Polymerization Inhibition | Anticancer |

| Chalcone Derivatives | Tubulin Polymerization Inhibition, Mitotic Arrest | Anticancer |

| Imidazolone Derivatives | Tubulin Polymerization Inhibition | Anticancer |

Structure

3D Structure

Propriétés

Numéro CAS |

6955-40-4 |

|---|---|

Formule moléculaire |

C15H22O4 |

Poids moléculaire |

266.33 g/mol |

Nom IUPAC |

4-(3,4,5-trimethoxyphenyl)hexan-3-one |

InChI |

InChI=1S/C15H22O4/c1-6-11(12(16)7-2)10-8-13(17-3)15(19-5)14(9-10)18-4/h8-9,11H,6-7H2,1-5H3 |

Clé InChI |

QBXJTIJLGPTTHB-UHFFFAOYSA-N |

SMILES canonique |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)CC |

Origine du produit |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Construction of the 3-Hexanone (B147009) Core

The formation of the 3-hexanone backbone is a critical first step in the synthesis of the target molecule. Modern organic synthesis offers a variety of methods to achieve this, with a growing emphasis on stereoselectivity to access chiral analogues.

Stereoselective Synthesis Approaches for Chiral Analogs

The creation of chiral centers with high fidelity is a cornerstone of contemporary synthetic chemistry. For the 3-hexanone core, asymmetric synthesis can be approached through several established strategies. One common method involves the use of chiral auxiliaries or catalysts to direct the formation of a specific stereoisomer.

While direct asymmetric synthesis of 4-aryl-3-hexanones is not extensively documented, principles from related asymmetric ketone syntheses can be applied. For instance, asymmetric conjugate addition reactions to α,β-unsaturated ketones are a powerful tool. A pro-chiral enone substrate could react with an appropriate nucleophile in the presence of a chiral catalyst, such as a proline-derived organocatalyst or a metal complex with a chiral ligand, to establish the desired stereocenter at the 4-position.

Another potential route involves the asymmetric alkylation of a pre-formed enolate of 3-hexanone. The use of chiral bases or phase-transfer catalysts can induce facial selectivity in the approach of an electrophile, leading to an enantiomerically enriched product. Furthermore, enzymatic resolutions or desymmetrization of prochiral precursors offer alternative pathways to chiral 3-hexanone derivatives.

Novel Reaction Pathways for Enhanced Yield and Selectivity

Beyond traditional methods, the development of novel reaction pathways is crucial for improving synthetic efficiency. Modern catalytic systems, including those based on transition metals, have opened new avenues for ketone synthesis. For instance, electrochemically driven nickel-catalyzed cross-coupling of arylcarboxylic esters with alkylpyridinium salts has emerged as a novel and efficient method for the synthesis of aryl alkyl ketones, offering high efficiency and a broad substrate scope. acs.org

Another innovative approach involves the homologation of aryl ketones to long-chain ketones through C–C bond cleavage. Palladium-catalyzed redox-relay Heck reactions of aryl ketones with alkenols can afford multi-carbon homologated ketones with good to excellent yields and high regioselectivity. nih.gov Such a strategy could potentially be adapted to construct the 4-aryl-3-hexanone skeleton from simpler precursors.

The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific stereochemical requirements of the final product.

Incorporation and Functionalization of the 3,4,5-Trimethoxyphenyl Substituent

The introduction of the 3,4,5-trimethoxyphenyl moiety is a key step that defines the target molecule. This is typically achieved through cross-coupling reactions, followed by potential functionalization of the aromatic ring.

Coupling Reactions and Arylation Methodologies

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, making them ideal for attaching the 3,4,5-trimethoxyphenyl group to the 3-hexanone core.

One of the most prominent methods is the α-arylation of ketones . This reaction involves the coupling of a ketone enolate with an aryl halide or triflate in the presence of a palladium catalyst. For the synthesis of 4-(3,4,5-trimethoxyphenyl)-3-hexanone, this would entail the reaction of the enolate of 3-hexanone with a 3,4,5-trimethoxyphenyl halide (e.g., bromide or iodide) or triflate. The success of this reaction often hinges on the choice of phosphine (B1218219) ligand for the palladium catalyst, with sterically hindered and electron-rich ligands generally providing the best results. berkeley.edu

The Suzuki-Miyaura coupling offers another robust alternative. wikipedia.orgyoutube.comlibretexts.orgorganic-chemistry.org This reaction involves the coupling of an organoboron compound with an organohalide. In this context, one could envision two primary approaches:

Coupling of a 3,4,5-trimethoxyphenylboronic acid with a 4-halo-3-hexanone derivative.

Coupling of a boron-containing 3-hexanone derivative with a 3,4,5-trimethoxyphenyl halide.

The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly attractive method. harvard.edu

The following table provides a conceptual overview of potential coupling reactions for the synthesis of 4-(3,4,5-trimethoxyphenyl)-3-hexanone.

| Reaction Type | Ketone Precursor | Aryl Precursor | Catalyst System (Example) | Potential Advantages |

|---|---|---|---|---|

| α-Arylation | 3-Hexanone | 1-Bromo-3,4,5-trimethoxybenzene | Pd(dba)₂ / Buchwald-type ligand | Direct C-H functionalization approach |

| Suzuki-Miyaura Coupling | 4-Bromo-3-hexanone | 3,4,5-Trimethoxyphenylboronic acid | Pd(PPh₃)₄ / Base | Mild conditions, functional group tolerance |

| Suzuki-Miyaura Coupling | 3-Hexanone-4-boronic ester | 1-Iodo-3,4,5-trimethoxybenzene | PdCl₂(dppf) / Base | Alternative disconnection strategy |

Site-Selective Functionalization of the Trimethoxyphenyl Ring

Once the 4-(3,4,5-trimethoxyphenyl)-3-hexanone structure is assembled, further diversification can be achieved by site-selective functionalization of the trimethoxyphenyl ring. The electron-rich nature of this ring, due to the three methoxy (B1213986) groups, makes it susceptible to electrophilic aromatic substitution.

However, the directing effects of the methoxy groups and the alkyl substituent can lead to a mixture of products. To achieve high selectivity, directed metalation-substitution strategies can be employed. For instance, ortho-lithiation directed by one of the methoxy groups, followed by quenching with an electrophile, could allow for the introduction of a substituent at a specific position.

Enzymatic halogenation presents a highly specific method for the functionalization of aromatic rings. biorxiv.org While not yet reported for this specific molecule, the use of engineered halogenase enzymes could potentially introduce a halogen atom at a precise location on the trimethoxyphenyl ring, providing a handle for further synthetic transformations.

Derivatization and Analogue Synthesis of Compounds Bearing the 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- Structure

The synthesis of analogues of 4-(3,4,5-trimethoxyphenyl)-3-hexanone is of interest for structure-activity relationship studies in various contexts. Derivatization can be achieved through modifications of both the 3-hexanone core and the 3,4,5-trimethoxyphenyl substituent.

The carbonyl group of the 3-hexanone moiety is a versatile functional handle for a wide range of transformations. organic-chemistry.org These include:

Reduction: Reduction of the ketone to the corresponding secondary alcohol introduces a new chiral center and a hydroxyl group for further functionalization.

Reductive amination: Reaction with an amine in the presence of a reducing agent can generate a variety of amine-containing analogues.

Wittig reaction and related olefination: Conversion of the carbonyl group to a carbon-carbon double bond allows for the introduction of diverse substituents.

Addition of organometallic reagents: Grignard or organolithium reagents can add to the carbonyl group to generate tertiary alcohols.

The 3,4,5-trimethoxyphenyl ring can also be modified. For example, selective demethylation of one or more methoxy groups to the corresponding phenols would provide new analogues with different electronic and hydrogen-bonding properties.

The following table outlines some potential derivatization strategies for 4-(3,4,5-trimethoxyphenyl)-3-hexanone.

| Functional Group Targeted | Reaction Type | Reagents (Example) | Resulting Analogue |

|---|---|---|---|

| Carbonyl group | Reduction | NaBH₄ | 4-(3,4,5-Trimethoxyphenyl)-3-hexanol |

| Carbonyl group | Reductive Amination | Benzylamine, NaBH(OAc)₃ | N-Benzyl-4-(3,4,5-trimethoxyphenyl)-3-hexanamine |

| Carbonyl group | Wittig Reaction | Ph₃P=CH₂ | 3-Methylene-4-(3,4,5-trimethoxyphenyl)hexane |

| Methoxy groups | Demethylation | BBr₃ | 4-(3,4,5-Trihydroxyphenyl)-3-hexanone |

The synthesis of a diverse library of analogues based on the 4-(3,4,5-trimethoxyphenyl)-3-hexanone scaffold can be achieved through the strategic application of these and other modern synthetic methods.

Chemical Modifications of the Hexanone Moiety

The hexanone moiety of 4-(3,4,5-trimethoxyphenyl)-3-hexanone offers several avenues for chemical modification, primarily centered around the reactivity of the carbonyl group and the adjacent α-carbons. These transformations are fundamental in organic synthesis and allow for the introduction of diverse functional groups and the construction of new carbon-carbon bonds.

The carbonyl group is susceptible to nucleophilic attack, leading to a variety of addition products. For instance, reduction of the ketone can yield the corresponding secondary alcohol. This can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome. studymind.co.uk Furthermore, the carbonyl group can be converted to an alkene via the Wittig reaction, which involves the reaction of the ketone with a phosphonium (B103445) ylide. wikipedia.orgorganic-chemistry.orglibretexts.orglumenlearning.commasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon double bond formation.

Another important site of reactivity is the α-carbon, which can be deprotonated to form an enolate. This enolate can then react with various electrophiles in alkylation or acylation reactions, allowing for the extension of the carbon chain or the introduction of new functional groups. organic-chemistry.org Palladium-catalyzed α-arylation of ketones is a particularly powerful method for forming carbon-carbon bonds between the ketone and an aromatic ring. researchgate.netrsc.orgst-andrews.ac.uk

Below is a table summarizing potential chemical modifications of the hexanone moiety:

| Reaction Type | Reagents and Conditions | Product Type | Notes |

| Carbonyl Reduction | NaBH₄, MeOH or LiAlH₄, Et₂O | Secondary Alcohol | Choice of reagent can influence stereoselectivity. |

| Wittig Olefination | Ph₃P=CHR, THF | Alkene | A versatile method for C=C bond formation. wikipedia.orgorganic-chemistry.orglibretexts.orglumenlearning.commasterorganicchemistry.com |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | α-Alkylated Ketone | Introduces an alkyl group at the α-position. |

| α-Arylation | Pd catalyst, ligand, base, Ar-X | α-Aryl Ketone | Forms a C-C bond with an aryl group. researchgate.netrsc.orgst-andrews.ac.uk |

| Reductive Amination | NH₂R, NaBH₃CN | Amine | Converts the carbonyl to an amine. libretexts.org |

This table presents plausible reactions based on general ketone chemistry.

Structural Diversification of the Trimethoxyphenyl Substituent

The 3,4,5-trimethoxyphenyl substituent is a key pharmacophore in many bioactive molecules. Its electronic properties and substitution pattern can be modified to fine-tune the biological activity of the parent compound.

One of the most common modifications of the trimethoxyphenyl ring is the demethylation of one or more of the methoxy groups to the corresponding phenols. google.com This transformation can significantly alter the polarity and hydrogen bonding capabilities of the molecule. A variety of reagents can be used for demethylation, including Lewis acids like boron tribromide (BBr₃) and protic acids like HBr. google.com The regioselectivity of the demethylation can sometimes be controlled by the choice of reagents and reaction conditions. Recent advances have also explored enzymatic methods for selective demethylation of aryl methyl ethers. nih.govnih.gov

Electrophilic aromatic substitution on the highly electron-rich trimethoxyphenyl ring is another potential avenue for diversification. However, the existing three methoxy groups strongly activate the ring, and controlling the regioselectivity of further substitution can be challenging. lkouniv.ac.inwikipedia.org Friedel-Crafts acylation or alkylation could potentially introduce new substituents, but the reaction conditions would need to be carefully optimized to avoid side reactions. nih.govlibretexts.orgresearchgate.netlibretexts.org

Below is a table summarizing potential modifications of the trimethoxyphenyl substituent:

| Reaction Type | Reagents and Conditions | Product Type | Notes |

| Demethylation | BBr₃, CH₂Cl₂ or HBr, heat | Phenol / Polyphenol | Cleavage of one or more methyl ethers. google.com |

| Electrophilic Halogenation | NBS or Br₂/FeBr₃ | Aryl Halide | Introduction of a halogen substituent. |

| Nitration | HNO₃/H₂SO₄ | Nitroaryl Compound | Introduction of a nitro group. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylated Aromatic Ring | Introduction of an acyl group. nih.govlibretexts.orgresearchgate.netlibretexts.org |

This table presents plausible reactions based on the general reactivity of substituted aromatic compounds.

Multi-component Reactions for Complex Analogues

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. While a specific MCR for the direct synthesis of 4-(3,4,5-trimethoxyphenyl)-3-hexanone is not reported, the principles of MCRs can be applied to generate a library of complex analogues starting from precursors such as 3,4,5-trimethoxybenzaldehyde (B134019).

For example, 3,4,5-trimethoxybenzaldehyde can be a key component in various MCRs. The Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea, can be used to synthesize dihydropyrimidinones. iau.ir Similarly, the Hantzsch pyridine (B92270) synthesis can utilize an aldehyde to produce dihydropyridine (B1217469) derivatives.

The Ugi and Passerini reactions are other prominent examples of MCRs that could incorporate 3,4,5-trimethoxybenzaldehyde or a derivative to generate peptidomimetic structures or α-acyloxy carboxamides, respectively. The versatility of MCRs allows for the rapid generation of molecular diversity from simple building blocks.

The following table provides examples of MCRs where a trimethoxyphenyl-containing aldehyde could be a starting material:

| Multi-component Reaction | Reactant Types | Core Structure of Product |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridine |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

This table illustrates the potential application of MCRs for the synthesis of complex analogues based on a trimethoxyphenyl scaffold.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound by probing the magnetic properties of atomic nuclei. By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a complete structural map can be assembled.

One-dimensional NMR provides fundamental information about the number and type of different proton and carbon environments within the molecule.

¹H NMR Spectroscopy: A proton NMR spectrum of 3-Hexanone (B147009), 4-(3,4,5-trimethoxyphenyl)- would be expected to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment, and their splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons.

Key predicted signals include:

A singlet for the two equivalent aromatic protons on the trimethoxyphenyl ring.

Two singlets for the methoxy (B1213986) groups; one for the two equivalent methoxy groups at positions 3 and 5, and another for the methoxy group at position 4.

A multiplet for the single proton at the chiral center (C4).

Complex multiplets for the methylene (B1212753) protons of the ethyl and propyl chains.

A triplet for the terminal methyl group of the ethyl chain.

A triplet for the terminal methyl group of the propyl chain fragment that is not present in the final structure but is part of the hexanone backbone.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.40 | s | 2H | Ar-H |

| ~3.85 | s | 3H | para-OCH₃ |

| ~3.83 | s | 6H | meta-OCH₃ |

| ~3.50 | m | 1H | CH-Ar |

| ~2.50 | q | 2H | -C(=O)-CH₂-CH₃ |

| ~1.60 | m | 2H | -CH-CH₂-CH₃ |

| ~1.05 | t | 3H | -C(=O)-CH₂-CH₃ |

| ~0.90 | t | 3H | -CH-CH₂-CH₃ |

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display a single peak for each unique carbon atom. The chemical shift of each peak provides insight into the carbon's functional group and electronic environment.

Key predicted signals include:

A signal at the downfield end of the spectrum (>200 ppm) for the carbonyl carbon. libretexts.org

Several signals in the aromatic region (110-160 ppm) for the carbons of the trimethoxyphenyl ring. oregonstate.edu

Signals between 55-65 ppm for the methoxy carbons. libretexts.org

Signals in the aliphatic region (<50 ppm) for the remaining carbons of the hexanone chain.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~211.0 | C=O |

| ~153.0 | Ar-C-O (meta) |

| ~137.0 | Ar-C-O (para) |

| ~135.0 | Ar-C (quaternary) |

| ~106.0 | Ar-C-H |

| ~60.8 | para-OCH₃ |

| ~56.1 | meta-OCH₃ |

| ~55.0 | CH-Ar |

| ~35.0 | -C(=O)-CH₂- |

| ~25.0 | -CH-CH₂- |

| ~14.0 | -CH-CH₂-CH₃ |

| ~8.0 | -C(=O)-CH₂-CH₃ |

2D NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks would appear between signals of protons that are coupled, typically through two or three bonds. This would be crucial for tracing the connectivity within the ethyl and propyl fragments of the hexanone backbone and confirming the coupling between the C4 methine proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. Each cross-peak links a specific ¹H signal to a specific ¹³C signal, allowing for the definitive assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is arguably the most critical 2D experiment for this molecule, as it would establish the key connection between the aliphatic hexanone chain and the aromatic ring. For instance, correlations would be expected between the C4 proton and the carbons of the aromatic ring, and between the aromatic protons and the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data would help to confirm the three-dimensional conformation of the molecule, showing spatial relationships between the trimethoxyphenyl ring protons and the protons on the aliphatic chain.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of the exact elemental formula of the molecular ion. For 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- (C₁₅H₂₂O₄), the exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula.

Predicted HRMS Data

| Ion Formula | Calculated Exact Mass |

| [C₁₅H₂₂O₄]⁺ | 266.1518 |

| [C₁₅H₂₂O₄+H]⁺ | 267.1596 |

| [C₁₅H₂₂O₄+Na]⁺ | 289.1416 |

In tandem MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable information about the molecule's structure. For 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)-, the most likely fragmentation pathways would involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgjove.com

Expected key fragmentations include:

Cleavage between C3 and C4, resulting in fragments corresponding to the loss of the ethyl group or the 4-(3,4,5-trimethoxyphenyl)propyl group.

Cleavage between C2 and C3, leading to the formation of a stable acylium ion.

Fragmentation of the bond between the aliphatic chain and the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present in a molecule.

For 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)-, the IR spectrum would be dominated by several key absorption bands. wpmucdn.comudel.edu

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2960-2850 | Medium-Strong | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |

| ~1715 | Strong | C=O Stretch | Ketone pressbooks.pub |

| ~1600, ~1500 | Medium | C=C Stretch | Aromatic Ring |

| ~1250, ~1125 | Strong | C-O Stretch | Aryl Ether (Methoxy) |

The most prominent peak would be the strong carbonyl (C=O) stretch, characteristic of a ketone, expected around 1715 cm⁻¹. pressbooks.pub Additionally, C-H stretching frequencies just below 3000 cm⁻¹ would confirm the aliphatic portions of the molecule, while strong C-O stretching bands would indicate the presence of the methoxy ether groups. uniroma1.it

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry, offering a definitive confirmation of a molecule's solid-state structure.

For related compounds containing the trimethoxyphenyl group, X-ray crystallography has been successfully employed to determine their molecular structures. For instance, the crystal structures of compounds like (Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile and 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile (B1656056) have been elucidated using this method. scispace.comresearchgate.net These studies provide valuable insights into the conformational preferences and intermolecular interactions of the 3,4,5-trimethoxyphenyl moiety in the solid state. A similar analysis of 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- would be expected to reveal the spatial orientation of the trimethoxyphenyl ring relative to the hexanone chain.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for the separation, identification, and purification of individual components from a mixture. nih.gov For the assessment of 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)-, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly valuable techniques.

HPLC is a versatile and widely used chromatographic technique for the analysis of a broad range of organic compounds. nih.gov It is particularly well-suited for the purity assessment of non-volatile and thermally sensitive compounds. In the case of 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)-, an HPLC method would be developed to separate the target compound from any starting materials, byproducts, or degradation products.

A typical HPLC system for the analysis of this compound would likely employ a reversed-phase column, such as a C18 column. separationmethods.com The mobile phase would consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water, often with a small amount of an acid (e.g., formic acid or phosphoric acid) to improve peak shape. sielc.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. The trimethoxyphenyl group imparts a degree of polarity to the molecule, which will influence its retention behavior.

The purity of the compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. researchgate.net Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve optimal separation and peak resolution.

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Ketones

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water Gradient |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 254 nm (typical for aromatic compounds) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This table presents a hypothetical set of starting parameters for method development and would require optimization for the specific analysis of 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)-.

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. researchgate.net Given the likely volatility of 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)-, GC could be an effective method for its purity assessment.

In a GC analysis, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The choice of the GC column is critical for achieving good separation. A variety of capillary columns with different stationary phases are available, and the selection would depend on the polarity of the target compound and potential impurities.

A flame ionization detector (FID) is commonly used in GC for the analysis of organic compounds, as it provides high sensitivity. For structural confirmation, GC can be coupled with a mass spectrometer (GC-MS), which provides information about the molecular weight and fragmentation pattern of the compound. researchgate.net

Table 2: Potential GC Method Parameters for Analysis of 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)-

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100 °C, ramped to 280 °C |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: This table provides a general outline of GC parameters that would need to be optimized for the specific compound.

Structure Activity Relationship Sar and Structural Optimization Studies

Elucidation of Key Pharmacophoric Elements within the 3-Hexanone (B147009), 4-(3,4,5-trimethoxyphenyl)- Scaffold

The 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- scaffold possesses distinct chemical features that are crucial for its biological activity. The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore found in a variety of biologically active compounds, including potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.govnih.govnih.gov The three methoxy (B1213986) groups on the phenyl ring are considered critical for maintaining the necessary conformation for optimal interaction with biological targets like tubulin. nih.gov

Impact of Stereochemistry on Molecular Interactions

While specific studies on the stereochemistry of 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- are not extensively documented, the principles of stereoisomerism in drug design suggest that the chirality at the C4 position of the hexanone backbone would likely have a significant impact on its biological activity. The differential interaction of enantiomers with chiral biological macromolecules like enzymes and receptors is a fundamental concept in pharmacology. researchgate.net For tubulin inhibitors, the stereochemistry at the chiral center can profoundly affect binding affinity and inhibitory activity. For instance, studies on colchicinoids have demonstrated that enantiomers with specific helicity exhibit significantly different binding kinetics to tubulin. researchgate.net Therefore, it is highly probable that the (R)- and (S)-enantiomers of 4-(3,4,5-trimethoxyphenyl)-3-hexanone would display distinct biological profiles.

Systematic Variations of the Hexanone Backbone and Trimethoxyphenyl Substituent

Systematic modifications of both the hexanone backbone and the trimethoxyphenyl substituent in related scaffolds have been explored to understand their impact on biological activity.

Variations of the Hexanone Backbone:

Variations of the Trimethoxyphenyl Substituent:

The 3,4,5-trimethoxy substitution pattern on the phenyl ring is a recurring motif in many potent tubulin inhibitors. nih.gov Studies on analogues have shown that modifications to this moiety, such as altering the number or position of the methoxy groups, often lead to a significant reduction in antiproliferative potency. nih.gov However, bioisosteric replacement of the methoxy groups with other substituents has been investigated. For instance, replacing methoxy groups with alkyl groups or incorporating them into a ring system can affect metabolic stability and plasma protein binding. cambridgemedchemconsulting.com

Below is a table summarizing the structure-activity relationships of some trimethoxyphenyl-containing chalcone analogues, which share structural similarities with the target compound, and their inhibitory effects on nitric oxide production and tumor cell proliferation. nih.gov

| Compound | B-Ring Substitution | NO Production IC50 (µM) | Hep G2 IC50 (µM) | Colon 205 IC50 (µM) |

| 1 | 2,3-dimethoxy | >100 | 18.2 ± 1.5 | 19.5 ± 1.8 |

| 3 | 3,4,5-trimethoxy | 25.4 ± 2.1 | 15.8 ± 1.2 | 16.2 ± 1.5 |

| 5 | 2,3,4-trimethoxy | 85.2 ± 5.5 | >100 | >100 |

| 7 | 4-hydroxy-3-methoxy | 0.3 ± 0.1 | >100 | >100 |

| 11 | 3,4-dihydroxy | 1.5 ± 0.2 | 12.5 ± 1.1 | 15.8 ± 1.4 |

| 14 | 3-hydroxy-4-methoxy | 1.3 ± 0.1 | 10.5 ± 0.9 | 12.8 ± 1.1 |

| 15 | 3,4-dimethoxy | 0.3 ± 0.1 | 1.8 ± 0.2 | 2.2 ± 0.2 |

| 22 | 3-formyl | >100 | >100 | 45.2 ± 3.5 |

Lead Optimization Strategies for Enhanced Biological Engagement in Preclinical Models

To improve the therapeutic potential of lead compounds like 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)-, various lead optimization strategies are employed in preclinical drug development.

Scaffold hopping is a computational or synthetic strategy used to identify novel core structures (scaffolds) that maintain the key pharmacophoric features of the original lead compound but possess improved properties such as synthetic accessibility, intellectual property position, or pharmacokinetic profile. rsc.orgnih.govresearchgate.net For instance, the benzoxazolone ring has been successfully used as a bioisosteric replacement for the B-ring of combretastatin A-4, leading to a new class of potent tubulin inhibitors. nih.gov

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or reducing toxicity. cambridgemedchemconsulting.com In the context of the 3,4,5-trimethoxyphenyl moiety, bioisosteric replacements could involve substituting one or more methoxy groups with other electron-donating groups or small heterocyclic rings to fine-tune the electronic properties and metabolic stability of the compound.

Mechanistic Investigations at the Molecular and Cellular Level Preclinical Focus

Target Identification and Validation through Biochemical Assays

Biochemical investigations have consistently identified tubulin as a primary molecular target for compounds containing the 3,4,5-trimethoxyphenyl group. mdpi.com This pharmacophoric group is a key feature of many known tubulin inhibitors. mdpi.com Analogues of 4-(3,4,5-trimethoxyphenyl)-3-hexanone, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), have been shown to directly interact with tubulin. nih.govpsu.edu

Studies utilizing isolated tubulin demonstrate that these compounds effectively interfere with the polymerization of microtubules. psu.edu Molecular docking studies further support these findings, indicating that compounds with the 3,4,5-trimethoxyphenyl moiety can bind to the colchicine-binding site on β-tubulin. mdpi.compsu.edu This interaction disrupts the formation of the mitotic spindle, a critical apparatus for cell division, thereby leading to cell cycle arrest and subsequent apoptosis. nih.govpsu.edu The validation of tubulin as a direct target provides a clear mechanistic basis for the observed anti-proliferative effects of this class of compounds.

Elucidation of Molecular Pathways Mediated by the Compound and Its Analogues

The inhibitory effect of 4-(3,4,5-trimethoxyphenyl)-3-hexanone analogues on tubulin polymerization is a key aspect of their mechanism of action. In vitro assays with purified tubulin have demonstrated a concentration-dependent inhibition of microtubule assembly. psu.edu For instance, the analogue PHT has been shown to significantly inhibit the assembly of microtubules. psu.edu At a concentration of 10 μM, PHT inhibited microtubule assembly by 42%. psu.edu This level of inhibition is comparable to that of known tubulin polymerization inhibitors like nocodazole. psu.edu

The kinetics of this inhibition are often rapid, leading to a swift disruption of microtubule dynamics within the cell. nih.gov This disruption is a critical event that triggers downstream cellular effects. The 3,4,5-trimethoxyphenyl group plays a crucial role in the binding affinity of these compounds to the colchicine (B1669291) site on tubulin. mdpi.com

Table 1: Inhibition of Tubulin Polymerization by an Analogue of 4-(3,4,5-trimethoxyphenyl)-3-hexanone

| Compound | Concentration (μM) | Inhibition of Tubulin Polymerization (%) |

|---|---|---|

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | 10 | 42 |

Data derived from studies on analogue compounds. psu.edu

Cellular Effects in In Vitro Research Models

A consistent and significant cellular effect of 4-(3,4,5-trimethoxyphenyl)-3-hexanone analogues is the induction of cell cycle arrest, predominantly at the G2/M phase. nih.govnih.gov This is a direct consequence of the disruption of microtubule dynamics, which prevents the formation of a functional mitotic spindle. nih.gov

In human leukemia HL-60 cells, treatment with the analogue PHT led to a substantial increase in the percentage of cells in the G2/M phase. psu.edu For example, at concentrations of 0.25, 0.5, and 1.0 μM, the percentage of cells in G2/M was 57%, 52%, and 51%, respectively. psu.edu This arrest is often accompanied by a decrease in the proportion of cells in the G0/G1 phase. psu.edu The accumulation of cells in mitosis is a hallmark of agents that interfere with microtubule function. psu.edu

Table 2: Effect of an Analogue of 4-(3,4,5-trimethoxyphenyl)-3-hexanone on Cell Cycle Distribution in HL-60 Cells

| Treatment Concentration (μM) | Percentage of Cells in G2/M Phase |

|---|---|

| 0.25 | 57% |

| 0.50 | 52% |

Data represents the effect of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) after 24 hours of incubation. psu.edu

Following cell cycle arrest, cells treated with 4-(3,4,5-trimethoxyphenyl)-3-hexanone analogues typically undergo apoptosis, or programmed cell death. nih.govnih.gov The induction of apoptosis is a key contributor to the cytotoxic effects of these compounds. nih.gov

The mechanisms of apoptosis induction are multifaceted and involve several key cellular events. Studies on PHT have shown that it triggers typical apoptotic hallmarks, including:

Phosphatidylserine exposure: A marker of early apoptosis. psu.edu

Chromatin condensation and cell shrinkage: Morphological changes characteristic of apoptotic cells. psu.edu

Loss of mitochondrial membrane potential: Indicating the involvement of the intrinsic apoptotic pathway. psu.edu

Activation of caspases: Specifically, an increase in the activation of caspase 3/7 and 8 has been observed. psu.edu

Internucleosomal DNA fragmentation: A late-stage event in apoptosis. psu.edu

The activation of caspase-3 is a critical step, as it is a key executioner caspase responsible for many of the biochemical and morphological changes associated with apoptosis. mdpi.com

Following a comprehensive search of available scientific literature, no preclinical studies specifically investigating the effect of the chemical compound 3-Hexanone (B147009), 4-(3,4,5-trimethoxyphenyl)- on mitochondrial membrane potential were identified.

Therefore, the requested article section focusing on " - 5.3.3. Investigation of Mitochondrial Membrane Potential Changes" for this particular compound cannot be generated at this time due to the absence of relevant research data.

Further research would be required to elucidate the potential effects of 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- on mitochondrial function.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. uni-greifswald.de These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous properties like molecular orbital energies, charge distribution, and reactivity can be derived. mpg.descirp.org For 3-Hexanone (B147009), 4-(3,4,5-trimethoxyphenyl)-, these calculations can pinpoint the most reactive sites and predict its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.com For 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)-, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry to its lowest energy state. researchgate.net

These calculations yield crucial electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. DFT also provides insights into the distribution of atomic charges, revealing the polarity and electrostatic nature of different parts of the molecule. scirp.org

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability; localized on the trimethoxyphenyl ring. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability; localized on the hexanone moiety. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability. A larger gap implies higher stability. |

| Dipole Moment | 3.2 Debye | Quantifies the overall polarity of the molecule. |

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

For 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)-, the MEP map would reveal distinct regions of charge concentration. mdpi.com

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are typically located around electronegative atoms, such as the carbonyl oxygen of the hexanone group and the oxygen atoms of the methoxy (B1213986) groups on the phenyl ring. These sites are potential hydrogen bond acceptors. researchgate.netchemrxiv.org

Positive Regions (Blue): These areas indicate electron-deficient regions and are prone to nucleophilic attack. They are generally found around the hydrogen atoms. chemrxiv.org

Neutral Regions (Green): These areas represent regions with near-zero potential, often associated with the nonpolar hydrocarbon portions of the molecule.

MEP analysis provides a clear, qualitative picture of where the molecule is most likely to interact with other charged or polar species, which is invaluable for understanding potential intermolecular interactions in a biological context. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. utupub.fi By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational flexibility and the stability of ligand-target complexes. unipa.itmdpi.com

For 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)-, an MD simulation can be performed to explore its conformational landscape in a solvent environment, mimicking physiological conditions. nih.gov The simulation would reveal the preferred three-dimensional shapes (conformers) of the molecule and the energy barriers between them.

When studying ligand-target interactions, the compound is placed in the binding site of a target protein, and the system is simulated for nanoseconds or longer. doaj.org Analysis of the simulation trajectory can reveal:

Stability of the Binding Pose: Root Mean Square Deviation (RMSD) calculations are used to assess whether the ligand remains stably bound in its initial docked position or if it undergoes significant conformational changes. nih.gov

Flexibility of the Protein and Ligand: Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the ligand and the protein's binding site are rigid or flexible during the interaction. mdpi.com

Key Intermolecular Interactions: The simulation allows for the monitoring of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions over time, highlighting the most persistent and crucial interactions for binding. researchgate.net

Docking Studies for Binding Site Prediction and Interaction Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is instrumental in predicting the binding mode of 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- within the active site of a potential biological target and estimating the strength of the interaction. nih.govd-nb.info

The docking process involves:

Preparation: Obtaining or modeling the 3D structures of the ligand (3-Hexanone, 4-(3,4,5-trimethoxyphenyl)-) and the target receptor.

Search Algorithm: Exploring various possible conformations and orientations of the ligand within the receptor's binding site.

Scoring Function: Evaluating each pose and assigning a score, typically representing the binding affinity (e.g., in kcal/mol). The lower the score, the more favorable the interaction. u-strasbg.fr

The results of a docking study provide a static snapshot of the most likely binding pose. Analysis of this pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein, offering a hypothesis for the molecular basis of its biological activity. nih.gov

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol | Indicates a strong predicted binding interaction. |

| Hydrogen Bonds | Carbonyl oxygen with Lysine residue; Methoxy oxygen with Serine residue | Key electrostatic interactions stabilizing the complex. |

| Hydrophobic Interactions | Trimethoxyphenyl ring with Leucine, Valine, and Alanine residues | Important for anchoring the ligand in the binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent molecules. nih.gov

To develop a QSAR model for analogs of 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)-, the following steps are taken:

Data Collection: A dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. frontiersin.org

Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic) are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of virtual compounds based on the 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- scaffold, prioritizing the synthesis of candidates with the highest predicted potency.

De Novo Drug Design Approaches Utilizing the Compound's Core Structure

De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific biological target. biorxiv.org The core structure of 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- can serve as a starting point or scaffold for these design strategies.

Two common approaches are:

Fragment-Based Growth: The core scaffold is computationally "placed" in a target's binding site. Algorithms then explore adding small chemical fragments to the core, growing the molecule piece by piece to optimize interactions with the surrounding protein residues. nih.gov

Structure-Based Linking: Different fragments that are known to bind to separate sub-pockets of the target site are identified. The 4-(3,4,5-trimethoxyphenyl)hexan-3-one core can then be used as a linker to connect these fragments into a single, high-affinity molecule.

These methods leverage the structural information of the core compound and the target to generate entirely new chemical entities with potentially improved efficacy and novelty, while often considering synthetic accessibility in the design process. dundee.ac.uk

Biological Evaluation in Preclinical Animal Models Methodological and Mechanistic Insights

Development and Validation of Relevant In Vivo Research Models

No information has been found on the development or validation of specific animal models used to study the biological effects of 3-Hexanone (B147009), 4-(3,4,5-trimethoxyphenyl)-.

Investigation of Biological Pathways and Phenotypes in Animal Systems

There is no available research detailing the investigation of biological pathways or resulting phenotypes in animal systems following exposure to 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)-.

Pharmacodynamic Studies in Animal Models

Data from pharmacodynamic studies, which would describe the effects of 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- on animal models, are not available in the reviewed literature.

Microscopic and Histopathological Analysis of Tissues from Animal Studies

No reports on the microscopic or histopathological analysis of tissues from animals treated with 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- could be located.

Application As a Chemical Probe and Synthetic Intermediate

Utility in Organic Synthesis for Complex Molecular Architectures

The 3,4,5-trimethoxyphenyl group is a versatile and crucial building block in the synthesis of complex molecular architectures, particularly those with significant biological activity. bloomtechz.com Its presence is a hallmark of many potent antimitotic agents that interfere with tubulin polymerization. Organic chemists leverage readily available starting materials like 3,4,5-trimethoxybenzaldehyde (B134019) and 3,4,5-trimethoxytoluene (B53474) as precursors to construct elaborate molecular frameworks. wikipedia.orgnbinno.com

The synthesis of various heterocyclic compounds demonstrates the utility of the TMP motif. For instance, novel bioactive heterocycles containing the TMP fragment have been synthesized and shown to exert potent antiproliferative activity by targeting tubulin. nih.govresearchgate.net Similarly, new series of pyrrolizines and 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines have been designed and synthesized, with some derivatives showing promising cytostatic activity against multiple cancer cell lines. nih.govnih.gov

The TMP moiety is also central to the synthesis of various chalcones, which are precursors to flavonoids and are known for their broad range of biological activities. nih.gov The Claisen-Schmidt condensation of a ketone with an aromatic aldehyde, often 3,4,5-trimethoxybenzaldehyde, is a common strategy to produce these compounds. mdpi.com Furthermore, the TMP group has been incorporated into more complex, multi-ring systems. For example, a trimethoxyphenyltetrahydropyrimidine analogue was designed and synthesized as a potential DNA intercalator, demonstrating strong antiproliferative activity. rsc.org These examples underscore the importance of the TMP unit as a foundational element for creating diverse and complex molecules with tailored biological functions. bloomtechz.com

Development of Conjugates and Prodrugs for Research Applications

The development of conjugates and prodrugs incorporating the 3,4,5-trimethoxyphenyl scaffold is a key strategy in medicinal chemistry to enhance the therapeutic potential and research applications of these compounds. A primary motivation for creating prodrugs is to improve physicochemical properties, such as water solubility, which can in turn enhance bioavailability. For example, a series of water-soluble prodrugs of an antitumor agent containing a TMP moiety were prepared, including amino acid, phosphoramidate, and phosphate (B84403) derivatives. researchgate.net Several of the amino acid and phosphate prodrugs exhibited more potent antitumor activity compared to the parent compound, highlighting the success of this approach. researchgate.net

Hybrid molecules, where a TMP-containing fragment is conjugated with another pharmacologically active agent, are also being explored. This strategy aims to create single molecules with multiple modes of action or improved targeting. An example is the synthesis of trimetazidine–profen hybrid molecules, which combine the properties of both parent drugs. mdpi.com Similarly, researchers have designed hybrid scaffolds that merge the tubulin-targeting properties of the TMP group with other functionalities, such as the 1,2,4-triazole (B32235) characteristic of aromatase inhibitors. mdpi.com

The carboxyl group of derivatives like 3,4,5-trimethoxycinnamic acid serves as a convenient handle for creating ester and amide conjugates. nih.gov This has led to the development of numerous analogues, including amides that act as modulators of multidrug resistance in cancer cells and esters with trypanocidal activity. nih.govmdpi.com These efforts demonstrate the value of the TMP core structure in designing sophisticated prodrugs and conjugates for advanced biomedical research.

Role as a Standard or Reference Compound in Chemical Biology

While 3-Hexanone (B147009), 4-(3,4,5-trimethoxyphenyl)- itself is not widely established as a formal reference standard, compounds containing the 3,4,5-trimethoxyphenyl moiety are frequently used as benchmarks in chemical biology and medicinal chemistry research. The well-characterized biological activities of certain TMP-containing natural products and their derivatives make them ideal positive controls or reference compounds in various assays.

A prominent example is Combretastatin A-4, a natural product featuring a TMP ring that is a potent inhibitor of tubulin polymerization. It is often used as a reference standard in the evaluation of new synthetic compounds designed to target microtubules. nih.gov In studies screening for novel antiproliferative agents, the cytotoxic activity of newly synthesized TMP analogues is frequently compared against Combretastatin A-4 to gauge their relative potency. nih.gov

Similarly, other well-known compounds are used for comparison in studies involving TMP derivatives. For instance, in the development of a TMP-containing DNA intercalator, the widely used anticancer drug Doxorubicin was employed as a reference standard for both computational and in vitro studies. rsc.org In other contexts, compounds like quercetin, known for its antioxidant properties, have been used as a reference standard when evaluating the antioxidant potential of new TMP-based molecules. mdpi.com The use of these established compounds as standards provides a crucial baseline for interpreting the biological activity of novel TMP derivatives and understanding their structure-activity relationships.

Future Research Directions and Unexplored Academic Avenues

Advanced Synthetic Strategies for Complex Stereoisomers

The development of advanced synthetic strategies for producing complex stereoisomers of 4-(3,4,5-trimethoxyphenyl)-3-hexanone is a crucial area for future research. The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to selectively synthesize specific stereoisomers is of paramount importance for pharmacological studies. Current synthetic methods may yield racemic mixtures, necessitating challenging and often inefficient separation processes.

Future research should focus on the development of stereoselective and biocatalyzed synthetic routes. researchgate.net Methodologies such as asymmetric catalysis, chiral auxiliaries, and enzymatic resolutions could be employed to achieve high enantiomeric and diastereomeric purity. A potential strategy could involve the use of a D-mannose-derived aldehyde with a specific configuration as a versatile key intermediate to create functionally and stereochemically diversified piperidines. researchgate.net The synthesis of four iminosugars fused to a cyclopropane (B1198618) ring using L-serine as the chiral pool is another example of a stereoselective approach. researchgate.net

| Synthetic Strategy | Description | Potential Advantages |

| Asymmetric Catalysis | Use of chiral catalysts to favor the formation of one stereoisomer over another. | High efficiency, catalytic nature reduces waste. |

| Chiral Auxiliaries | Covalently attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. | Predictable stereochemical control. |

| Enzymatic Resolutions | Employing enzymes to selectively react with one enantiomer in a racemic mixture, allowing for separation. | High selectivity under mild reaction conditions. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

AI can be utilized for structure-function relationship analysis, including the prediction of molecular properties and the design of new molecules. mdpi.com For instance, interpretable machine learning models could be developed for the molecular design of analogs by combining different AI architectures. mdpi.com Furthermore, AI has demonstrated success in planning synthetic routes through retrosynthetic planning, forward reaction prediction, and condition recommendation. mdpi.com By leveraging large chemical databases, AI models can suggest efficient synthetic pathways, potentially reducing the time and cost associated with laboratory work. iscientific.org The use of robotic lab platforms can further automate the synthesis of designed compounds. mdpi.com

Exploration of Novel Biological Targets through High-Throughput Screening

High-throughput screening (HTS) technologies are indispensable tools for the rapid testing of large compound libraries to identify potential drug candidates and their biological targets. ewadirect.comnih.gov HTS can be employed to screen 4-(3,4,5-trimethoxyphenyl)-3-hexanone and its derivatives against a wide array of biological targets to uncover novel therapeutic applications. benthamscience.com

Both experimental and virtual high-throughput screening methods can be utilized. High-throughput virtual screening uses computational models to predict the binding affinity of compounds to various targets, offering a fast and cost-effective initial screening phase. ewadirect.com This can be followed by experimental HTS assays, such as cell-based screening, to identify compounds that affect cellular processes. ewadirect.com A study on novel trimethoxyphenyl (TMP)-based analogues demonstrated their cytotoxic activity against hepatocellular carcinoma cell lines, highlighting the potential of this chemical motif. nih.gov Another study identified 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118) as neuroprotective inhibitors through high-throughput screening. nih.gov

| Screening Method | Description | Key Advantages |

| High-Throughput Virtual Screening | Computational screening of large compound libraries against biological targets. | Fast, cost-effective, reduces the number of compounds for experimental testing. |

| High-Throughput Experimental Screening | Automated testing of large numbers of compounds in biological assays. | Provides direct experimental evidence of activity. |

| Cell-Based Screening | Assesses the effects of compounds on whole cells, providing insights into cellular processes. | More physiologically relevant than biochemical assays. |

| Target Identification Screening | Aims to identify the specific molecular targets of active compounds. | Crucial for understanding the mechanism of action. |

Development of Advanced Analytical Techniques for Trace Analysis in Research Matrices

The development of sensitive and selective analytical techniques is crucial for the trace analysis of 4-(3,4,5-trimethoxyphenyl)-3-hexanone and its metabolites in complex biological and environmental matrices. Such methods are essential for pharmacokinetic studies, metabolism research, and environmental monitoring.

Future research should focus on the development and validation of advanced analytical methodologies. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), offer high sensitivity and specificity for the quantification of trace levels of organic compounds. acs.org Other powerful analytical tools for trace element analysis that could be adapted for this compound include inductively coupled plasma mass spectrometry (ICP-MS) and atomic absorption spectroscopy (AAS). researchgate.netresearchgate.netnih.gov These methods, while typically used for metals, can be employed in specialized applications for organic compounds containing specific elements or when derivatized with a metal tag.

| Analytical Technique | Principle | Application in Trace Analysis |

| HPLC-MS/MS | Separates compounds based on their physicochemical properties and detects them based on their mass-to-charge ratio. | Highly sensitive and selective for quantifying organic molecules in complex matrices. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them by their mass spectra. | Suitable for volatile derivatives of the target compound. |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Detects and quantifies elements with very low detection limits. | Can be used for specialized applications involving the compound. researchgate.netnih.gov |

| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in the gaseous state. | A potential technique for specific applications. researchgate.net |

Emerging Applications in Material Science or Other Non-Biological Fields

While the primary focus of research on trimethoxyphenyl-containing compounds has been in the biological and medicinal fields, there is potential for their application in material science and other non-biological areas. The unique electronic and structural properties of the 3,4,5-trimethoxyphenyl moiety could be exploited in the design of novel materials.

Future research could explore the incorporation of 4-(3,4,5-trimethoxyphenyl)-3-hexanone or its derivatives into polymers or other materials to impart specific properties. For example, the aromatic and electron-donating nature of the trimethoxyphenyl group could be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Additionally, the potential for these compounds to act as ligands for metal complexes could lead to applications in catalysis or as functional materials with interesting magnetic or optical properties. The synthesis of chalcones bearing a trimethoxyphenyl ring highlights the versatility of this chemical scaffold in creating diverse molecular architectures. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Hexanone derivatives bearing the 3,4,5-trimethoxyphenyl group, and how are reaction conditions optimized?

- Methodology :

- General Procedure E : Flash chromatography under gradient elution (e.g., hexane/ethyl acetate) is widely used for purification, achieving yields >70% .

- Aldol Condensation : Reacting 3,4,5-trimethoxybenzoylacetate derivatives with aldehydes under basic conditions (e.g., KOH/EtOH) yields α,β-unsaturated ketones. For example, (Z)-3-(4-propoxyphenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile was synthesized with anti-proliferative activity .

- Data Table :

| Substrate | Reaction Type | Yield (%) | Purification Method | Reference |

|---|---|---|---|---|

| Ethyl 3,4,5-trimethoxybenzoylacetate | Aldol Condensation | 73–95% | Flash Chromatography |

Q. How is structural elucidation performed for 3,4,5-trimethoxyphenyl-containing compounds?

- Methodology :

- NMR Analysis : Assign peaks using ¹H and ¹³C NMR (e.g., δ ~3.8–4.0 ppm for methoxy groups; aromatic protons at δ 6.7–7.5 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in pyrazole derivatives) .

- Mass Spectrometry : HR-MS validates molecular formulas (e.g., [M+H]+ at 429.1677 for imidazole derivatives) .

Q. What purification techniques are effective for isolating 3-Hexanone derivatives?

- Methodology :

- Flash Chromatography : Preferred for polar intermediates (e.g., silica gel with hexane/EtOAc gradients) .

- Recrystallization : Ethanol or methanol recrystallizes solids (e.g., mp 104–105°C for cis-isomers) .

- HPLC : Purity validation (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods resolve stereochemical ambiguities in 3,4,5-trimethoxyphenyl derivatives?

- Methodology :

- B3LYP/6-31G(d) Calculations : Predict optimized geometries and compare with experimental NMR/IR data. For example, cis/trans isomerization in nitroisoxazolidines was validated via quantum-chemical modeling .

- Docking Studies : Use AutoDock Vina to assess binding modes with biological targets (e.g., tubulin for anti-cancer analogs) .

Q. How do researchers address contradictions in spectral data during structural characterization?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with simulated spectra (e.g., GaussView for ¹H NMR predictions) .

- Crystallographic Validation : Resolve ambiguities in NOESY/ROESY data via X-ray structures (e.g., SHELXL refinement for triazole derivatives) .

- Case Study : Discrepancies in coupling constants (e.g., J = 2.34 vs. 1.90 Hz) were resolved by confirming rotameric forms via variable-temperature NMR .

Q. What strategies are employed to evaluate structure-activity relationships (SAR) in anti-cancer derivatives?

- Methodology :

- MTT Assays : Test anti-proliferative activity against cancer cell lines (e.g., IC50 values for HepG2 hepatoma cells) .

- SAR Table :

| Compound | Substituent | IC50 (μM) | Target | Reference |

|---|---|---|---|---|

| COH-203 | 3H-1,2-dithiol-3-one | 0.12 | Microtubules | |

| (Z)-Acrylonitrile | 4-propoxyphenyl | 1.5 | Tubulin |

Q. How are stereochemical challenges managed during asymmetric synthesis?

- Methodology :

- Chiral Auxiliaries : Use (R)- or (S)-mandelic acid derivatives to control enantioselectivity .

- Crystallographic Resolution : Separate diastereomers via selective crystallization (e.g., cis- vs. trans-nitroisoxazolidines) .

Data Contradiction Analysis

Q. How to interpret conflicting yield data in multi-step syntheses?

- Case Study : Pyrazole derivatives synthesized via General Procedure E showed yields ranging from 66% to >95% due to:

- Steric Effects : Bulky substituents (e.g., trifluoromethyl) reduce reaction efficiency .

- Purification Losses : Oily products (e.g., 15o) require repeated chromatography, lowering isolated yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.